molecular formula C6H6Br2N2 B6242647 (2,5-dibromopyridin-4-yl)methanamine CAS No. 1823356-88-2

(2,5-dibromopyridin-4-yl)methanamine

Cat. No. B6242647
CAS RN: 1823356-88-2
M. Wt: 265.9
InChI Key:
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Description

(2,5-Dibromopyridin-4-yl)methanamine, also known as DBM, is an important chemical compound that has been used in a variety of scientific applications. DBM is a versatile compound, with a wide range of potential applications in research and development. DBM is a pyridine derivative with two bromine atoms attached to the pyridine ring. It is a colorless crystalline compound that is soluble in water and organic solvents. DBM has been used in a variety of scientific research, including biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

(2,5-dibromopyridin-4-yl)methanamine has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 1,3-dibromoalkanes and 1,3-dibromoalkenes. (2,5-dibromopyridin-4-yl)methanamine has also been used in biochemical and physiological studies, as it is a potent inhibitor of the enzyme acetylcholinesterase (AChE). (2,5-dibromopyridin-4-yl)methanamine has also been used in the synthesis of organic semiconductors, and has been used in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of (2,5-dibromopyridin-4-yl)methanamine is not fully understood. It is known that (2,5-dibromopyridin-4-yl)methanamine binds to the active site of AChE, preventing the enzyme from catalyzing the hydrolysis of acetylcholine. This inhibition of AChE is believed to be the primary mechanism of action of (2,5-dibromopyridin-4-yl)methanamine. Additionally, (2,5-dibromopyridin-4-yl)methanamine has been shown to interact with other proteins, such as the cytochrome P450 enzymes, and may have other mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,5-dibromopyridin-4-yl)methanamine have been studied extensively. (2,5-dibromopyridin-4-yl)methanamine has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine can lead to an increase in neuronal activity, which can lead to a variety of physiological effects. (2,5-dibromopyridin-4-yl)methanamine has also been shown to have an effect on the metabolism of other compounds, such as fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

The use of (2,5-dibromopyridin-4-yl)methanamine in laboratory experiments offers a number of advantages. (2,5-dibromopyridin-4-yl)methanamine is relatively inexpensive and easy to synthesize, and is also relatively stable in aqueous solution. Additionally, (2,5-dibromopyridin-4-yl)methanamine is a potent inhibitor of AChE, making it an ideal compound for biochemical and physiological studies. However, there are also some limitations to the use of (2,5-dibromopyridin-4-yl)methanamine in laboratory experiments. (2,5-dibromopyridin-4-yl)methanamine is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, (2,5-dibromopyridin-4-yl)methanamine can be toxic in high concentrations, so it should be handled with care.

Future Directions

The potential future directions for research involving (2,5-dibromopyridin-4-yl)methanamine are numerous. (2,5-dibromopyridin-4-yl)methanamine could be used to further study the structure and function of proteins, as well as to study the effects of other compounds on protein function. Additionally, (2,5-dibromopyridin-4-yl)methanamine could be used to study the effects of acetylcholine on neuronal activity, as well as the effects of other compounds on neuronal activity. Finally, (2,5-dibromopyridin-4-yl)methanamine could be used in the development of new drugs and therapies, as it has been shown to have a variety of biochemical and physiological effects.

Synthesis Methods

The synthesis of (2,5-dibromopyridin-4-yl)methanamine has been studied extensively. The most common method of synthesis involves the reaction of 2,5-dibromopyridine and methanamine. This reaction is typically carried out in an aqueous medium at room temperature and atmospheric pressure. The reaction is complete within one hour and yields a product with a purity of greater than 95%. Other methods of synthesis have also been reported, including the use of a catalytic system and the use of microwave assisted synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,5-dibromopyridin-4-yl)methanamine involves the conversion of 2,5-dibromopyridine to the corresponding aldehyde, followed by reductive amination with methylamine.", "Starting Materials": [ "2,5-dibromopyridine", "Sodium borohydride", "Methylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dibromopyridine is reacted with sodium borohydride in methanol to yield 2,5-dibromopyridin-4-ylmethanol.", "Step 2: 2,5-dibromopyridin-4-ylmethanol is oxidized to the corresponding aldehyde using hydrochloric acid.", "Step 3: The aldehyde is then reacted with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield (2,5-dibromopyridin-4-yl)methanamine." ] }

CAS RN

1823356-88-2

Product Name

(2,5-dibromopyridin-4-yl)methanamine

Molecular Formula

C6H6Br2N2

Molecular Weight

265.9

Purity

0

Origin of Product

United States

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